Cas no 1361792-17-7 (4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid)

4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid is a specialized pyridine derivative featuring a trifluoromethoxy group and an aminomethyl substituent, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its trifluoromethoxy moiety enhances lipophilicity and metabolic stability, while the carboxylic acid and aminomethyl groups provide reactive sites for further functionalization. This compound is particularly valuable in the development of bioactive molecules due to its structural uniqueness and potential for modulating physicochemical properties. Its high purity and well-defined structure ensure reproducibility in research applications, making it a reliable choice for medicinal chemistry and drug discovery efforts.
4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid structure
1361792-17-7 structure
商品名:4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid
CAS番号:1361792-17-7
MF:C9H9F3N2O3
メガワット:250.174572706223
CID:4931761

4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid
    • インチ: 1S/C9H9F3N2O3/c1-4-5(2-13)6(8(15)16)3-14-7(4)17-9(10,11)12/h3H,2,13H2,1H3,(H,15,16)
    • InChIKey: MGVSOIRUCFVQTI-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C(C)=C(CN)C(C(=O)O)=CN=1)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 285
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 85.4

4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022001685-500mg
4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid
1361792-17-7 97%
500mg
$989.80 2022-03-01
Alichem
A022001685-1g
4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid
1361792-17-7 97%
1g
$1,680.00 2022-03-01

4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid 関連文献

4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acidに関する追加情報

4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 1361792-17-7, known as 4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This molecule belongs to the class of pyridine derivatives, which are widely studied for their applications in drug discovery and agrochemicals.

The pyridine ring serves as the central framework of this compound, with substituents at positions 2, 3, 4, and 5. The trifluoromethoxy group at position 2 introduces electron-withdrawing effects, enhancing the molecule's stability and potentially influencing its pharmacokinetic properties. At position 3, a methyl group is attached, which contributes to the molecule's lipophilicity and may play a role in optimizing its solubility profiles.

One of the most intriguing features of this compound is the aminomethyl group at position 4. This group not only adds complexity to the molecule's structure but also provides a site for potential post-translational modifications or interactions with biological targets. Recent studies have highlighted the importance of such functional groups in modulating enzyme activity and receptor binding.

The carboxylic acid group at position 5 is another critical moiety, contributing to the molecule's acidity and ability to form salts or esters. This functional group is often exploited in drug design to enhance bioavailability or to serve as a reactive site for further chemical modifications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving palladium-catalyzed cross-couplings and selective oxidations. Researchers have reported optimized routes that minimize reaction steps while maintaining high yields and purity levels.

In terms of biological activity, 4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid has shown promising results in preliminary assays targeting various disease pathways. For instance, studies have demonstrated its potential as an inhibitor of kinases involved in cancer progression and as a modulator of ion channels implicated in neurodegenerative diseases.

Moreover, computational modeling techniques such as molecular docking and dynamics simulations have provided insights into the compound's binding modes with target proteins. These studies suggest that the trifluoromethoxy group plays a pivotal role in stabilizing interactions through both hydrophobic and electrostatic interactions.

The development of this compound has also been influenced by green chemistry principles, with researchers exploring solvent-free reaction conditions and recyclable catalysts to reduce environmental impact.

In conclusion, 4-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylic acid represents a compelling candidate for further exploration in drug discovery programs. Its unique combination of structural features and promising biological activity positions it as a valuable tool for advancing therapeutic interventions across diverse disease areas.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司